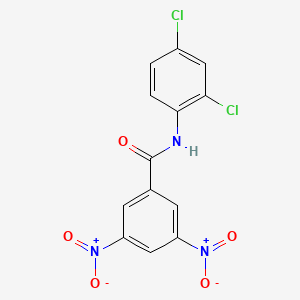
N-(2,4-Dichloro-phenyl)-3,5-dinitro-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-Dichloro-phenyl)-3,5-dinitro-benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms and two nitro groups attached to a benzene ring, making it a highly substituted aromatic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichloro-phenyl)-3,5-dinitro-benzamide typically involves the reaction of 2,4-dichloroaniline with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
N-(2,4-Dichloro-phenyl)-3,5-dinitro-benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), and elevated temperatures to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups replacing the chlorine atoms.
科学研究应用
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of N-(2,4-Dichloro-phenyl)-3,5-dinitro-benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound’s nitro groups are believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) or the inhibition of key enzymes involved in metabolic pathways. The exact molecular targets and pathways may vary depending on the specific application and biological system being studied.
相似化合物的比较
N-(2,4-Dichloro-phenyl)-3,5-dinitro-benzamide can be compared with other similar compounds, such as:
2,4-Dichloro-N-(3-methoxy-phenyl)-benzamide: Similar structure but with a methoxy group instead of nitro groups, leading to different chemical and biological properties.
2,4-Dichloro-N-(2,4-dichloro-phenyl)-benzamide: Contains additional chlorine atoms, which may affect its reactivity and applications.
2,4-Dichloro-N-(4-methoxy-benzyl)-benzamide:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
属性
分子式 |
C13H7Cl2N3O5 |
|---|---|
分子量 |
356.11 g/mol |
IUPAC 名称 |
N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H7Cl2N3O5/c14-8-1-2-12(11(15)5-8)16-13(19)7-3-9(17(20)21)6-10(4-7)18(22)23/h1-6H,(H,16,19) |
InChI 键 |
OQZWRVMSOHTCME-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3-benzothiazol-2-ylthio)-N'-[(E)-(3-methoxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11989683.png)
![[7,9-Dichloro-2-(4-chlorophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone](/img/structure/B11989690.png)
![4-Chloro-N'-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11989694.png)
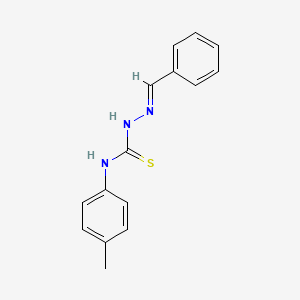
![9-Chloro-2-(4-fluorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989721.png)
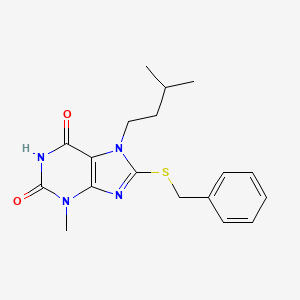
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11989740.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]octanamide](/img/structure/B11989749.png)
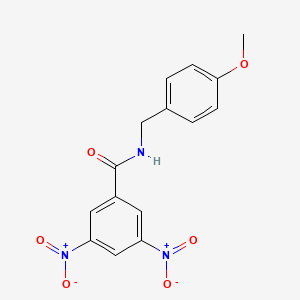
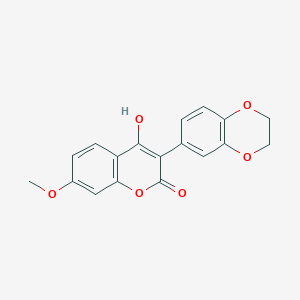
![2-fluoro-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}acetamide](/img/structure/B11989771.png)


![4-Bromo-2-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11989799.png)
